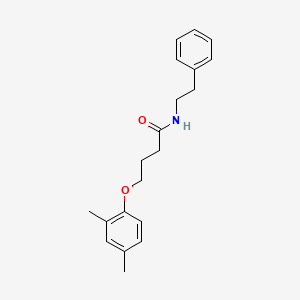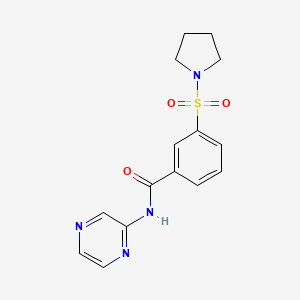![molecular formula C18H19N5O2S B6420729 2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide CAS No. 890638-10-5](/img/structure/B6420729.png)
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide is a compound characterized by its unique molecular structure and functional groups. Its synthesis and applications extend across various fields, including medicinal chemistry, biochemistry, and industrial processes. The compound's distinct structural features, such as the methoxyphenyl and tetrazole moieties, contribute to its chemical behavior and potential utility in different scientific domains.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing 1,2,4-triazole moieties, have been reported to have a wide range of medicinal actions, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in the biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to a range of medicinal actions .
Result of Action
Compounds with similar structures have been reported to have a variety of medicinal actions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of 2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide typically involves multistep reactions, starting from readily available precursors. One common method includes:
Nucleophilic substitution reactions between 4-methoxyphenyl derivatives and azide compounds to introduce the tetrazole ring.
Subsequent reactions to form the sulfanyl linkage through thiol-based intermediates.
Amidation reactions with 3-methylphenylamine to yield the final propanamide structure.
Industrial Production Methods In industrial settings, optimizing reaction conditions such as temperature, pressure, solvent choice, and catalysts is crucial for maximizing yield and purity. Advanced techniques like continuous flow chemistry might be employed for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: The methoxyphenyl group can undergo oxidative transformations.
Reduction: The nitro group, if present, can be reduced under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic catalysts, depending on the nature of substituents.
Major Products Formed Depending on the specific reaction pathway, products may include oxidized derivatives of the methoxyphenyl moiety, reduced amine derivatives, and substituted tetrazole structures.
Aplicaciones Científicas De Investigación
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide holds significant promise in various research areas:
Chemistry: Used as a ligand in coordination chemistry and catalyst design.
Biology: Investigated for its biological activities, including potential antimicrobial and antitumor properties.
Medicine: Studied for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores.
Industry: Employed in the development of new materials and polymers with specific properties.
Comparación Con Compuestos Similares
Comparison with Other Compounds Compared to other similar tetrazole derivatives, this compound's unique combination of methoxyphenyl and 3-methylphenyl groups provides distinct electronic and steric properties, influencing its reactivity and biological activity.
List of Similar Compounds
2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide.
2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide.
That’s it! Pretty wild to consider all the tiny ways these compounds are designed and used, right? Anything you want to know more about?
Propiedades
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-5-4-6-14(11-12)19-17(24)13(2)26-18-20-21-22-23(18)15-7-9-16(25-3)10-8-15/h4-11,13H,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMQNJXPOQVDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6420657.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)butanamide](/img/structure/B6420683.png)
![3,4-dimethoxy-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6420686.png)
![N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420701.png)
![3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420707.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6420709.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)
![N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B6420736.png)
![N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine](/img/structure/B6420750.png)
![methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate](/img/structure/B6420765.png)
![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B6420773.png)
![N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6420778.png)
